![molecular formula C21H24FN3O3 B10854754 (1S,3R)-3-acetamido-N-[4-(4-fluoro-2-methoxyphenyl)pyridin-2-yl]cyclohexane-1-carboxamide](/img/structure/B10854754.png)

(1S,3R)-3-acetamido-N-[4-(4-fluoro-2-methoxyphenyl)pyridin-2-yl]cyclohexane-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

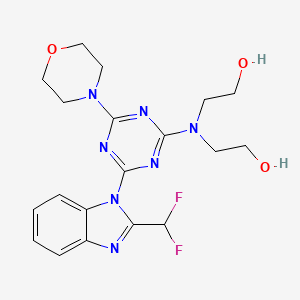

AZ5576 ist ein potenter, hochspezifischer und oral bioverfügbarer Inhibitor der Cyclin-abhängigen Kinase 9 (CDK9). Cyclin-abhängige Kinase 9 ist eine Serin/Threonin-Kinase, die die Elongation der Transkription durch Phosphorylierung der RNA-Polymerase II an Serin 2 reguliert. AZ5576 hat in präklinischen Modellen, insbesondere bei der Behandlung verschiedener hämatologischer Malignome wie akuter myeloischer Leukämie, multiplem Myelom und diffusen großzelligen B-Zell-Lymphomen, ein erhebliches Potenzial gezeigt .

Vorbereitungsmethoden

Die Synthese von AZ5576 umfasst mehrere Schritte, darunter die Herstellung von Zwischenverbindungen und deren anschließende Reaktionen unter bestimmten Bedingungen. Die Methode zur Herstellung der Mutterlauge beinhaltet das Auflösen von 2 Milligramm des Arzneimittels in 50 Mikrolitern Dimethylsulfoxid, was zu einer Mutterlauge-Konzentration von 40 Milligramm pro Milliliter führt . Industrielle Produktionsmethoden für AZ5576 sind nicht weit verbreitet dokumentiert, aber die Verbindung ist für Forschungszwecke von verschiedenen Lieferanten erhältlich .

Chemische Reaktionsanalyse

AZ5576 unterliegt hauptsächlich Reaktionen im Zusammenhang mit seiner Rolle als Inhibitor der Cyclin-abhängigen Kinase 9. Es hemmt die enzymatische Aktivität der Cyclin-abhängigen Kinase 9 mit einem IC50 von weniger als 5 Nanomolar und verringert die Phosphorylierung von Serin 2 an der RNA-Polymerase II in Zellen mit einem IC50 von 96 Nanomolar . Die Verbindung induziert eine schnelle Caspase-Aktivierung und einen Verlust der Zellviabilität in verschiedenen hämatologischen Krebszelllinien .

Analyse Chemischer Reaktionen

AZ5576 primarily undergoes reactions related to its role as a cyclin-dependent kinase 9 inhibitor. It inhibits cyclin-dependent kinase 9 enzyme activity with an IC50 of less than 5 nanomolar and decreases the phosphorylation of serine 2 on RNA polymerase II in cells with an IC50 of 96 nanomolar . The compound induces rapid caspase activation and loss of cell viability in various hematological cancer cell lines .

Wissenschaftliche Forschungsanwendungen

AZ5576 wurde ausgiebig auf sein potenzielles therapeutisches Anwendungsspektrum bei hämatologischen Malignomen untersucht. Es hat in präklinischen Modellen von akuter myeloischer Leukämie, multiplem Myelom und diffusen großzelligen B-Zell-Lymphomen Wirksamkeit gezeigt . Die Verbindung induziert einen schnellen Zelltod und erreicht eine signifikante Antitumoraktivität in diesen Modellen. Darüber hinaus hat AZ5576 ein Potenzial zur Überwindung der schützenden Wirkungen des Tumormikromilieus gezeigt, was es zu einem vielversprechenden Kandidaten für die weitere Entwicklung in der Krebstherapie macht .

Wirkmechanismus

AZ5576 entfaltet seine Wirkung durch die Hemmung der Cyclin-abhängigen Kinase 9, was zu einer Abnahme der Phosphorylierung von Serin 2 an der RNA-Polymerase II führt. Diese Hemmung führt zur Downregulation von Genen mit kurzlebigen Transkripten und labilen Proteinen wie Mcl1 und Myc, die für das Überleben und die Proliferation von Krebszellen entscheidend sind . Die Verbindung induziert Apoptose durch Aktivierung von Caspase 3 und Verlust der Zellviabilität .

Wirkmechanismus

AZ5576 exerts its effects by inhibiting cyclin-dependent kinase 9, leading to a decrease in the phosphorylation of serine 2 on RNA polymerase II. This inhibition results in the downregulation of genes with short-lived transcripts and labile proteins, such as Mcl1 and Myc, which are critical for the survival and proliferation of cancer cells . The compound induces apoptosis through the activation of caspase 3 and the loss of cell viability .

Vergleich Mit ähnlichen Verbindungen

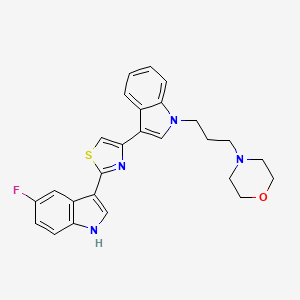

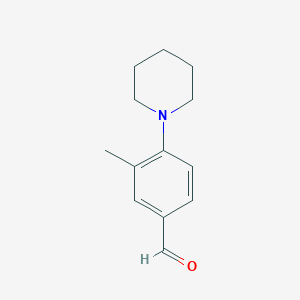

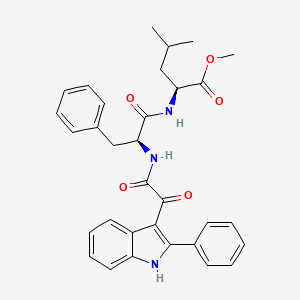

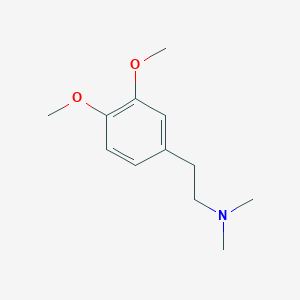

AZ5576 ist einzigartig in seiner hohen Selektivität und Potenz als Inhibitor der Cyclin-abhängigen Kinase 9. Zu ähnlichen Verbindungen gehören AZD4573, Dinaciclib und Flavopiridol, die ebenfalls Cyclin-abhängige Kinasen angreifen, aber möglicherweise breitere Aktivitätsprofile und unterschiedliche therapeutische Indizes aufweisen . Die Spezifität von AZ5576 für Cyclin-abhängige Kinase 9 und seine Fähigkeit, einen schnellen Zelltod bei hämatologischen Malignomen zu induzieren, unterstreichen seine potenziellen Vorteile gegenüber anderen Inhibitoren .

Eigenschaften

Molekularformel |

C21H24FN3O3 |

|---|---|

Molekulargewicht |

385.4 g/mol |

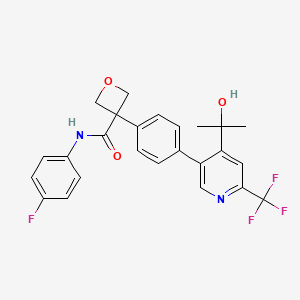

IUPAC-Name |

(1S,3R)-3-acetamido-N-[4-(4-fluoro-2-methoxyphenyl)pyridin-2-yl]cyclohexane-1-carboxamide |

InChI |

InChI=1S/C21H24FN3O3/c1-13(26)24-17-5-3-4-15(10-17)21(27)25-20-11-14(8-9-23-20)18-7-6-16(22)12-19(18)28-2/h6-9,11-12,15,17H,3-5,10H2,1-2H3,(H,24,26)(H,23,25,27)/t15-,17+/m0/s1 |

InChI-Schlüssel |

QNWXRLPZIFMTBK-DOTOQJQBSA-N |

Isomerische SMILES |

CC(=O)N[C@@H]1CCC[C@@H](C1)C(=O)NC2=NC=CC(=C2)C3=C(C=C(C=C3)F)OC |

Kanonische SMILES |

CC(=O)NC1CCCC(C1)C(=O)NC2=NC=CC(=C2)C3=C(C=C(C=C3)F)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-dichloro-N-[(2Z)-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B10854703.png)

![4-(2,6-dichlorophenyl)sulfanyl-N-[3-(dimethylcarbamoyl)phenyl]-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxamide](/img/structure/B10854704.png)

![6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purin-8-one](/img/structure/B10854710.png)

![4-[[1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-yl]methyl]morpholine;hydrochloride](/img/structure/B10854729.png)

![3-[4-[7-(1,3-Benzodioxol-5-yl)-3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-5-yl]-3-chlorophenyl]propanoic acid](/img/structure/B10854740.png)